molecular formula C16H15ClO2 B14872167 4-Chloro-3,5-dimethylphenyl 2-methylbenzoate

4-Chloro-3,5-dimethylphenyl 2-methylbenzoate

Cat. No.: B14872167
M. Wt: 274.74 g/mol
InChI Key: LFMSKDYHEGJZLR-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 2-methylbenzoate is an organic compound with the molecular formula C16H15ClO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group and two methyl groups on the phenyl ring, as well as a methylbenzoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 2-methylbenzoate typically involves esterification reactions. One common method is the reaction of 4-chloro-3,5-dimethylphenol with 2-methylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 2-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Substitution: Formation of 4-amino-3,5-dimethylphenyl 2-methylbenzoate.

    Oxidation: Formation of 4-chloro-3,5-dimethylbenzoic acid.

    Reduction: Formation of 4-chloro-3,5-dimethylphenyl 2-methylbenzyl alcohol.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The chloro group and ester functionality allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chloro and methyl groups but lacks the ester functionality.

    2-Methylbenzoic Acid: Contains the methylbenzoate structure but lacks the chloro and dimethylphenyl groups.

    4-Chloro-3,5-dimethylbenzoic Acid: Similar structure but with a carboxylic acid group instead of the ester.

Uniqueness

4-Chloro-3,5-dimethylphenyl 2-methylbenzoate is unique due to the combination of its chloro, dimethylphenyl, and ester groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15ClO2

Molecular Weight

274.74 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 2-methylbenzoate

InChI

InChI=1S/C16H15ClO2/c1-10-6-4-5-7-14(10)16(18)19-13-8-11(2)15(17)12(3)9-13/h4-9H,1-3H3

InChI Key

LFMSKDYHEGJZLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=CC(=C(C(=C2)C)Cl)C

Origin of Product

United States

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